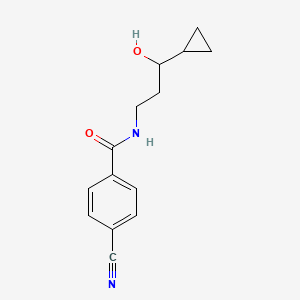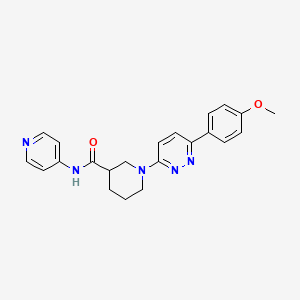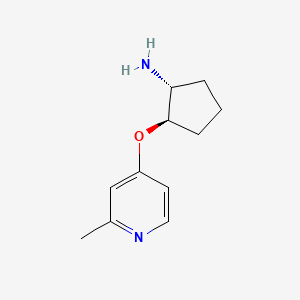![molecular formula C20H17NO3S B2872011 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-isopropyl-8-methyl-4H-chromen-4-one CAS No. 384363-55-7](/img/structure/B2872011.png)
3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-isopropyl-8-methyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-isopropyl-8-methyl-4H-chromen-4-one” is a complex organic molecule that contains a benzothiazole ring . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory properties .
科学的研究の応用
Antifungal Activity
Benzothiazole derivatives, including the compound , have been found to exhibit significant antifungal properties . They can be synthesized and tested against various fungal pathogens, such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. These compounds could potentially contribute to the development of new antifungal agents for agricultural and pharmaceutical applications .
Anti-tubercular Agents
Recent studies have highlighted the synthesis of new benzothiazole-based compounds as potent anti-tubercular agents . These derivatives have shown better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs. The compound could be part of this class, contributing to the fight against tuberculosis .
Optoelectronics and Analytical Tools
The compound’s behavior in different solvent environments suggests its potential application in optoelectronics and as an analytical tool. Understanding its excited state intramolecular proton transfer (ESIPT) reaction can lead to the development of new products in these fields .
Antimicrobial and Antitumor Applications
Patents have been filed for benzothiazole derivatives as antimicrobial and antitumor compounds . The compound could be synthesized and used as an anticancer and/or antimicrobial agent, contributing to the development of new treatments for various diseases .
Thienopyridine Derivatives
The compound has been mentioned as part of a class of thienopyridine derivatives. These compounds have a range of applications, including their potential use in medicinal chemistry for the development of new therapeutic agents .
作用機序
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . The target of these derivatives is often the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction can result in the disruption of essential biochemical processes, leading to the death of the pathogen .
Biochemical Pathways
The compound likely affects the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis, given that DprE1 is a key enzyme in this pathway . Inhibition of this pathway disrupts the formation of the mycobacterial cell wall, impairing the bacterium’s ability to survive and proliferate .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve the disruption of cell wall biosynthesis in Mycobacterium tuberculosis, leading to bacterial death . This is due to the inhibition of the DprE1 enzyme, which plays a crucial role in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the fluorescence intensity of benzothiazole derivatives decreases with an increase in temperature and shifts towards a shorter wavelength . This could potentially impact the compound’s stability and efficacy.
特性
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-2-propan-2-ylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c1-10(2)18-16(20-21-13-6-4-5-7-15(13)25-20)17(23)12-8-9-14(22)11(3)19(12)24-18/h4-10,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMWWRWHPMCQBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-N-{1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2871931.png)
![2-(5,6-Dihydro-1,4-dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2871933.png)
![3,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2871934.png)
![7-amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2871935.png)

![2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2871939.png)
![5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2871940.png)
![1-[1-[(2-Bromophenyl)methyl]triazol-4-yl]ethanol](/img/structure/B2871941.png)
![3-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2871943.png)

![Carbamic acid, N-[(1S)-1-methyl-2-[(2-methyl-6-nitrobenzoyl)(2-methylphenyl)amino]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B2871945.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methylpyrazine-2-carboxamide](/img/structure/B2871946.png)
